molecular formula C16H15F2N3O2 B4349499 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349499
M. Wt: 319.31 g/mol
InChI Key: FXLZVIKWLKPVOL-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a dimethoxyphenyl group, and a pyrazolo[3,4-b]pyridine core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The dimethoxyphenyl group is usually introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c1-21-16-11(8-19-21)10(15(17)18)7-12(20-16)9-4-5-13(22-2)14(6-9)23-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLZVIKWLKPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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